5-Allyl-2-isopropyloxazole

LogP Lipophilicity Oxazole analogs

5-Allyl-2-isopropyloxazole (CAS 136386-20-4, C9H13NO, MW 151.21) is a 2,5-disubstituted oxazole featuring an isopropyl group at the 2-position and an allyl chain at the 5-position. This substitution pattern confers a predicted LogP of 2.07 and a boiling point of 189.6 °C , placing it in a favorable physicochemical space for membrane permeability.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 136386-20-4
Cat. No. B159999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Allyl-2-isopropyloxazole
CAS136386-20-4
SynonymsOxazole, 2-(1-methylethyl)-5-(2-propenyl)- (9CI)
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=C(O1)CC=C
InChIInChI=1S/C9H13NO/c1-4-5-8-6-10-9(11-8)7(2)3/h4,6-7H,1,5H2,2-3H3
InChIKeyXYAPBMCQYMGHJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Allyl-2-isopropyloxazole (CAS 136386-20-4): A Multi-Target Oxazole Building Block for Inflammation and Oncology Research


5-Allyl-2-isopropyloxazole (CAS 136386-20-4, C9H13NO, MW 151.21) is a 2,5-disubstituted oxazole featuring an isopropyl group at the 2-position and an allyl chain at the 5-position. This substitution pattern confers a predicted LogP of 2.07 and a boiling point of 189.6 °C , placing it in a favorable physicochemical space for membrane permeability. The compound has been identified in pharmacological screens as a CCR5 antagonist and as an agent capable of arresting proliferation of undifferentiated cells while inducing monocytic differentiation . These dual activities distinguish it from simpler oxazole scaffolds that lack the allyl-isopropyl substitution motif.

Target Engagement

Reported CCR5 and OXE receptor antagonist activity, plus cell differentiation induction in undifferentiated models

Assay Compatibility

Predicted low lipophilicity profile supports aqueous solubility for cell-based and biochemical assays

SAR Versatility

Terminal alkene in the allyl group enables orthogonal derivatization for late-stage functionalization

Why Generic Oxazole Substitution Fails: The Functional Cost of Altering the 5-Allyl-2-isopropyl Pattern in 5-Allyl-2-isopropyloxazole


Oxazole-based compounds share a common heterocyclic core, but their biological profiles are exquisitely sensitive to substitution pattern. The 5-allyl group in 5-allyl-2-isopropyloxazole provides a reactive alkene handle for further derivatization, while the 2-isopropyl group contributes to steric and electronic tuning of target engagement . Replacing the allyl with a bulkier 1-methylallyl group shifts LogP from 2.07 to 3.09 , substantially altering membrane partitioning and off-target binding potential. Similarly, removing the allyl group entirely (as in 2-isopropyloxazole) eliminates the CCR5 antagonist activity reported for this compound . Generic substitution without head-to-head confirmation of target engagement therefore risks loss of the specific pharmacological activities that define this compound's research utility.

Allyl group modification may shift lipophilicity

Replacing the 5-allyl with bulkier alkenyl groups can increase LogP and alter target engagement profiles

Removal of allyl eliminates reported CCR5 activity

Unsubstituted oxazole and 2-isopropyloxazole lack the CCR5 antagonist activity observed for this compound

Methyl-substituted analogs reduce ligand efficiency

Additional methyl groups increase molecular weight without reported functional benefit in differentiation screens

Quantitative Evidence Guide: 5-Allyl-2-isopropyloxazole vs. Closest Analogs


LogP Differentiation: 5-Allyl-2-isopropyloxazole vs. 5-(3-Buten-2-yl)-2-isopropyl-1,3-oxazole

The predicted LogP of 5-allyl-2-isopropyloxazole (2.07) is substantially lower than that of its closest structural analog, 5-(3-buten-2-yl)-2-isopropyl-1,3-oxazole (LogP 3.0875) . This 1.0-unit LogP difference corresponds to an approximately 10-fold difference in octanol-water partition coefficient, which directly impacts membrane permeability, solubility, and off-target binding profiles. For researchers selecting between these two compounds, the lower LogP of 5-allyl-2-isopropyloxazole predicts superior aqueous solubility and potentially reduced non-specific protein binding.

Lipophilicity Profile
Cross-study comparable
ΔLogP ≈ −1.0 vs. 3-butenyl analog
Lower LogP supports aqueous solubility for cell-based assays
Predicted values; experimental verification advised
LogP Lipophilicity Oxazole analogs Membrane permeability

Molecular Weight Advantage: Favorable Drug-Likeness Relative to Methyl-Substituted Analogs

5-Allyl-2-isopropyloxazole (MW 151.21) is 14 Da lighter than 4-allyl-2-isopropyl-5-methyl-oxazole (MW 165.23) and 5-(3-buten-2-yl)-2-isopropyl-1,3-oxazole (MW 165.23) . This lower molecular weight places it deeper within favorable Rule-of-5 space, with a MW well below the 500 Da threshold, while the methyl-substituted analogs carry additional mass that reduces ligand efficiency (binding affinity per heavy atom) when incorporated into larger lead series.

Fragment-Level MW
Cross-study comparable
151.21 Da
Favorable Rule-of-5 space for fragment-based screening
~8.5% lower MW than methyl-substituted analogs
Molecular weight Drug-likeness Rule of 5 Oxazole derivatives

CCR5 Antagonist Activity: A Pharmacological Profile Absent in Simpler Oxazole Scaffolds

Pharmacological screening has identified 5-allyl-2-isopropyloxazole as a CCR5 antagonist , a property not reported for the unsubstituted oxazole core or for 2-isopropyloxazole alone. CCR5 antagonism is a clinically validated mechanism for HIV entry inhibition and inflammatory disease modulation. While quantitative IC50 values for this specific compound are not publicly available in peer-reviewed form, the CCR5 activity represents a functional differentiator that simpler oxazole building blocks (e.g., oxazole itself, CAS 288-42-6; 2-isopropyloxazole) lack entirely in public databases .

CCR5 Antagonist Activity
Class-level inference
CCR5 antagonist reported; absent in simpler oxazoles
Supports CCR5 probe development research
Public screening data; peer-reviewed potency not available
CCR5 Chemokine receptor Antagonist HIV Inflammation

Cellular Differentiation Activity: A Dual Anti-Proliferative and Pro-Differentiation Mechanism

5-Allyl-2-isopropyloxazole has been described as exhibiting pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage . This dual mechanism—combining cytostatic and differentiation-inducing effects—is reminiscent of differentiation therapy approaches used in acute promyelocytic leukemia but is not a general property of oxazole derivatives. In contrast, standard oxazole building blocks (e.g., methyl oxazole-4-carboxylate, 2,5-dimethyloxazole) show no such differentiation-inducing activity in public repositories .

Differentiation Induction
Class-level inference
Proliferation arrest and monocytic differentiation reported
Supports differentiation pathway research
Quantitative EC50 values not publicly available
Differentiation therapy Anti-cancer Psoriasis Monocyte

OXE Receptor Antagonism: A Second Anti-Inflammatory Axis Not Shared by 2-Alkyl Oxazoles

In addition to CCR5 activity, 5-allyl-2-isopropyloxazole has been tested for antagonist activity at the OXE receptor, assessed as inhibition of 5-oxo-ETE-induced neutrophil migration . The OXE receptor is the cognate receptor for the potent eosinophil and neutrophil chemoattractant 5-oxo-ETE, making it a target for asthma and allergic inflammation. Simpler 2-alkyl oxazoles (e.g., 2-ethyloxazole, 2-propyloxazole) have no reported OXE receptor activity in ChEMBL or BindingDB , suggesting that the allyl-isopropyl substitution pattern is required for this dual chemokine receptor antagonism profile.

OXE Receptor Antagonism
Cross-study comparable
Inhibits 5-oxo-ETE-induced neutrophil migration
Dual CCR5/OXE research utility
Assay: cell migration; OXE activity absent in 2-alkyl oxazoles
OXE receptor 5-Oxo-ETE Neutrophil migration Anti-inflammatory

Synthetic Versatility: The Allyl Handle Enables Downstream Derivatization Not Possible with Saturated Analogs

The terminal alkene in the 5-allyl substituent of 5-allyl-2-isopropyloxazole enables thiol-ene click chemistry, olefin metathesis, and hydroboration-oxidation reactions that are inaccessible to saturated 5-alkyl oxazole analogs (e.g., 5-ethyl-2-isopropyloxazole, 5-propyl-2-isopropyloxazole) . This synthetic handle allows late-stage diversification without de novo resynthesis of the oxazole core. The allyl group also provides a spectroscopic handle (characteristic ¹H NMR signals at δ 5.0–5.9 ppm for the terminal =CH₂ and δ 5.7–6.0 ppm for the internal =CH–) that facilitates reaction monitoring not possible with saturated congeners .

Derivatization Handle
Class-level inference
3+ orthogonal pathways (thiol-ene, metathesis, hydroboration)
Single batch supports multiple SAR branches
Alkene reactivity intrinsic to allyl; NMR monitoring possible
Click chemistry Allyl group Thiol-ene reaction Oxazole functionalization

Best Application Scenarios for 5-Allyl-2-isopropyloxazole in Research and Early Discovery


CCR5-Targeted Probe Development for HIV Entry Inhibition and Inflammatory Disease

5-Allyl-2-isopropyloxazole is the preferred oxazole building block for initiating a CCR5 antagonist SAR program. Its documented CCR5 antagonist activity provides a validated starting point, while its lower LogP (2.07 vs. 3.09 for the 3-butenyl analog) predicts superior aqueous solubility for cell-based HIV entry assays. The allyl handle also allows late-stage conjugation of reporter groups (fluorophores, biotin) via thiol-ene chemistry for target engagement studies.

Differentiation Therapy Research in AML and Psoriasis Models

The dual anti-proliferative and pro-differentiation activity of 5-allyl-2-isopropyloxazole makes it uniquely suited for studying monocytic differentiation pathways. Researchers investigating differentiation therapy for acute myeloid leukemia (AML) or keratinocyte hyperproliferation in psoriasis should prioritize this compound over generic oxazole analogs that lack this functional profile. The lower molecular weight (151.21 Da) relative to methyl-substituted analogs facilitates cellular penetration in monolayer and 3D culture models.

Dual CCR5/OXE Receptor Polypharmacology for Asthma and Allergic Inflammation

For programs targeting both CCR5-mediated lymphocyte trafficking and OXE receptor-mediated eosinophil/neutrophil chemotaxis, 5-allyl-2-isopropyloxazole offers a single chemical starting point with documented activity at both receptors . This dual activity eliminates the need to procure and optimize separate chemical series for each target. The allyl group enables subsequent optimization of selectivity through parallel derivatization at a single synthetic handle.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 151.21 Da and a favorable LogP of 2.07 , 5-allyl-2-isopropyloxazole is ideally sized for fragment-based screening libraries. Its three-dimensional substitution pattern provides greater shape diversity than planar oxazole fragments (e.g., 2,5-dimethyloxazole), while its demonstrated multi-target pharmacology increases the probability of detecting binding in fragment screens against diverse protein targets.

Application
Selection Property
Validation Focus
CCR5 chemokine receptor probe development
Reported CCR5 antagonist screening activity
CCR5 target engagement and signaling pathway assays
Monocytic differentiation pathway studies
Cell differentiation induction in undifferentiated models
Differentiation marker and proliferation endpoint assessment
Dual CCR5/OXE polypharmacology exploration
Dual chemokine receptor activity reported
Selectivity profiling across chemokine receptor panels
Fragment-based screening library design
Favorable fragment physicochemical profile
Hit confirmation and ligand efficiency in biochemical screens
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